methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
CAS No.: 941973-38-2
Cat. No.: VC4298919
Molecular Formula: C24H23N5O4
Molecular Weight: 445.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941973-38-2 |
|---|---|
| Molecular Formula | C24H23N5O4 |
| Molecular Weight | 445.479 |
| IUPAC Name | methyl 4-[[2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H23N5O4/c1-14-5-10-20(15(2)11-14)29-22-19(12-25-29)16(3)27-28(23(22)31)13-21(30)26-18-8-6-17(7-9-18)24(32)33-4/h5-12H,13H2,1-4H3,(H,26,30) |
| Standard InChI Key | JOTXGTNYSNMVJC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C)C |
Introduction
Structural Overview
The compound consists of several key functional groups and structural motifs:
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Pyrazolo[3,4-d]pyridazine Core: This bicyclic system is known for its bioactivity and is commonly found in pharmacologically active compounds.
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Dimethylphenyl Substituent: The presence of the 2,4-dimethylphenyl group contributes to the hydrophobicity and potential interaction with biological targets.
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Amide Linkage: The acetamido group acts as a linker, providing stability and flexibility to the molecule.
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Benzoate Ester: This group enhances the compound's lipophilicity and may influence its solubility and bioavailability.
Molecular Formula
The molecular formula of this compound can be deduced as , based on its structural components.
Synthesis Pathways
Although specific synthesis details for this exact compound are not readily available, similar pyrazolo[3,4-d]pyridazine derivatives are synthesized through multi-step reactions involving:
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Cyclization Reactions:
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Formation of the pyrazolo[3,4-d]pyridazine core typically involves cyclization of hydrazine derivatives with diketones or related compounds.
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Amide Bond Formation:
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The acetamido linkage can be introduced via coupling reactions using acyl chlorides or activated esters.
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Esterification:
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The methyl benzoate group is likely introduced through esterification of the corresponding carboxylic acid using methanol under acidic conditions.
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These steps often require catalysts such as Lewis acids or coupling agents like EDCI or DCC for efficient bond formation.
Medicinal Chemistry
Compounds containing pyrazolo[3,4-d]pyridazine cores are widely studied for their biological activities:
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Anticancer Activity: Pyrazolo[3,4-d]pyridazine derivatives have shown promise in inhibiting cancer cell growth by targeting specific enzymes or receptors.
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Anti-inflammatory Properties: The structural features of this compound suggest potential for modulating inflammatory pathways.
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Antiviral Agents: Similar compounds have been investigated for disrupting viral polymerase functions, making them candidates for antiviral drug development.
Material Science
The ester and aromatic functionalities may allow this compound to be used in designing materials with specific optical or electronic properties.
Analytical Characterization
To confirm the structure and purity of such compounds, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical environments of hydrogen and carbon atoms in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups via characteristic absorption bands (e.g., amide, ester). |
| X-Ray Crystallography | Provides detailed 3D molecular structure and confirms stereochemistry. |
Table: Comparative Data on Related Compounds
| Property | Methyl 4-(...)-benzoate | Related Pyrazolo[3,4-d]pyridazines |
|---|---|---|
| Molecular Weight | ~444 g/mol | ~300–500 g/mol |
| Solubility | Moderate in organic solvents | Varies; often low in water |
| Biological Activity | Hypothetical (anticancer/antiviral) | Documented for similar derivatives |
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